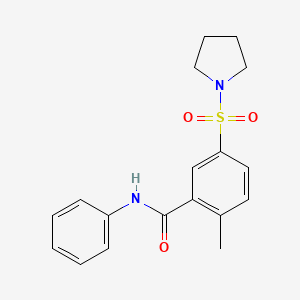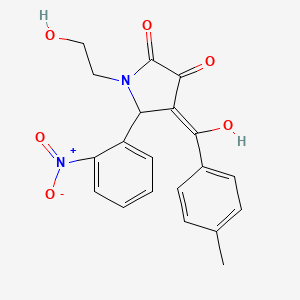
2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to have significant effects on the body's biochemical and physiological processes, making it a promising candidate for future drug development.
作用機序
The mechanism of action of 2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. This leads to a reduction in the production of reactive oxygen species and pro-inflammatory cytokines, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have significant effects on various biochemical and physiological processes in the body. It has been shown to reduce inflammation, oxidative stress, and apoptosis, which can contribute to the development of various diseases. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using 2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments include its ability to modulate various signaling pathways in the body, making it a useful tool for studying the effects of inflammation, oxidative stress, and apoptosis. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its relatively high cost, which can limit its use in certain research settings.
将来の方向性
There are several future directions for the research on 2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further research is needed to understand the precise mechanisms of action of this compound, which can help to identify new therapeutic targets for drug development. Finally, the development of new synthesis methods for this compound can help to reduce its cost and increase its availability for research purposes.
合成法
The synthesis of 2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-methyl-5-nitrobenzamide and 1-pyrrolidine-sulfonamide in the presence of a reducing agent such as sodium dithionite. This process results in the formation of this compound, which can be purified using various techniques such as column chromatography.
科学的研究の応用
2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have significant effects on various biological processes, including inflammation, oxidative stress, and apoptosis. These effects make this compound a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
IUPAC Name |
2-methyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-9-10-16(24(22,23)20-11-5-6-12-20)13-17(14)18(21)19-15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLAXCMKYSONQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide](/img/structure/B5371964.png)
![3-[4-(dimethylamino)-3-nitrophenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile hydrochloride](/img/structure/B5371979.png)
![N-((1S)-1-methyl-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5371981.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5372002.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5372015.png)
![N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5372017.png)
![2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5372020.png)

![methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate](/img/structure/B5372029.png)

![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5372047.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(pyridin-2-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5372060.png)
![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]alanine](/img/structure/B5372073.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5372079.png)